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Compound of Interest

Compound Name:
1-Bromo-4-(2-

methoxyethoxymethoxy)benzene

CAS No.: 1092563-27-3

Cat. No.: B2765388

Get Quote

Executive Summary
This technical guide profiles 1-bromo-4-((2-methoxyethoxy)methoxy)benzene, the MEM-

protected derivative of 4-bromophenol. In drug discovery and total synthesis, this intermediate

serves as a critical "masked" phenol. Unlike simple methyl or benzyl ethers, the 2-

methoxyethoxymethyl (MEM) group offers a unique orthogonality profile: it is robust against

strong bases and organolithiums (allowing for C-Li bond formation at the bromine site) yet

cleavable under specific Lewis acid conditions that preserve other acid-sensitive functionalities.

This document details the physical properties, validated synthesis protocols, and reactivity logic

required to utilize this building block effectively in multi-step campaigns.

Part 1: Chemical Identity & Structural Analysis
The molecule combines a para-substituted aryl bromide with an acyclic acetal tail. The MEM

group imparts lipophilicity and Lewis-basic coordination sites (ether oxygens) that can influence
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organometallic mechanisms.

Attribute Specification

IUPAC Name
1-bromo-4-((2-

methoxyethoxy)methoxy)benzene

Common Name MEM-protected 4-bromophenol

Molecular Formula

Molecular Weight 261.11 g/mol

SMILES COCOCOc1ccc(Br)cc1

Structure
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— O —
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Part 2: Physical Properties Profile
Unlike the parent 4-bromophenol (a crystalline solid, MP ~66°C), the MEM derivative is

typically a viscous oil at room temperature. The flexible glycolic chain disrupts crystal packing,

lowering the melting point significantly.

Table 1: Physicochemical Data[1]
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Property Value / Description Note

Physical State Colorless to pale yellow oil
Viscous liquid at RT due to

glycol chain entropy.

Boiling Point
~135–145°C @ 0.5 mmHg

(Predicted)

High vacuum required for

distillation to avoid thermal

decomposition.

Density ~1.35 g/mL (Estimated)
Denser than water due to

bromine atom.

Solubility
Soluble in DCM, THF, Et2O,

Toluene

Immiscible with water;

hydrolyzes slowly in hot

aqueous acid.

Refractive Index
Typical for halogenated

aromatic ethers.

TLC (

)
0.4–0.5 (4:1 Hexane:EtOAc)

Less polar than parent phenol

(

~0.2).

Part 3: Synthesis & Purification Protocol
The standard synthesis utilizes the Williamson ether approach.[1] While DIPEA can be used,

the sodium hydride (NaH) method is preferred for phenols to ensure complete deprotonation

and faster kinetics.

Reagents
Substrate: 4-Bromophenol (1.0 equiv)

Reagent: MEM-Chloride (MEM-Cl) (1.2 equiv)

Base: Sodium Hydride (NaH, 60% in oil) (1.5 equiv)

Solvent: Anhydrous DMF or THF (0.5 M concentration)
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Step-by-Step Methodology
Deprotonation: To a flame-dried flask under

, suspend NaH (1.5 equiv) in anhydrous DMF at 0°C. Add 4-bromophenol (1.0 equiv)
dropwise as a solution in DMF. Evolution of

gas will be vigorous.

Formation: Stir at 0°C for 30 minutes until gas evolution ceases and the solution becomes

clear (phenoxide formation).

Protection: Add MEM-Cl (1.2 equiv) dropwise via syringe.

Reaction: Warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC

(Hexane:EtOAc 4:1). The starting material spot (

~0.2) should disappear.

Quench & Workup: Cool to 0°C. Carefully quench with sat.

.[2][3] Extract with

(x3). Wash combined organics with water (x2) and brine (x1) to remove DMF.

Purification: Dry over

, concentrate, and purify via silica gel flash chromatography (Gradient: 100% Hexane

9:1 Hexane:EtOAc).

Spectroscopic Validation (Predicted H NMR in )
7.38 (d, J=8.8 Hz, 2H): Aromatic protons ortho to Bromine.

6.94 (d, J=8.8 Hz, 2H): Aromatic protons ortho to Oxygen.

5.26 (s, 2H): Acetal methylene (

). Diagnostic peak.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 8 Tech Support

https://pdf.benchchem.com/1279/Application_Notes_and_Protocols_Lithiation_of_1_Bromo_2_methoxymethoxy_methyl_benzene.pdf
http://orgsyn.org/demo.aspx?prep=v84p0199
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2765388?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


3.80 – 3.76 (m, 2H): Ethylene linker (

).

3.56 – 3.52 (m, 2H): Ethylene linker (

).

3.37 (s, 3H): Terminal methoxy (

).

Part 4: Reactivity & Stability Logic
The strategic value of this molecule lies in its orthogonality. The diagram below illustrates the

stability matrix of the MEM group relative to the Bromine handle.
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Caption: Orthogonality Profile. Green paths indicate stability (allowing reaction at the Br site);

Red paths indicate deprotection.

Critical Application: Lithium-Halogen Exchange
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When treating this molecule with n-BuLi at -78°C, the reaction is dominated by Lithium-Halogen

Exchange at the para position, not directed ortho-metalation (DoM).

Mechanism:

.

Why: The C-Br bond is weaker and kinetically faster to exchange than the C-H

deprotonation, even with the MEM group's coordination potential.

Utility: This generates a "masked" phenolic nucleophile (

) that can react with electrophiles (aldehydes, ketones) to build complex scaffolds.

Part 5: Deprotection Strategies
Removing the MEM group requires specific conditions. While TFA is common, Zinc Bromide (

) is the "gold standard" for sensitive substrates because it avoids strong protic acidity.

Method A: Lewis Acid Cleavage (Recommended)
Reagents:

(5.0 equiv), DCM.

Protocol: Dissolve substrate in DCM. Add anhydrous

. Stir at RT for 4–12 hours.

Mechanism: The Zinc coordinates to the ether oxygens in the MEM chain (bidentate

chelation), activating the acetal carbon for hydrolysis.

Advantage: Will not cleave TBDMS ethers or esters, offering high selectivity.

Method B: Protic Acid Cleavage
Reagents: TFA (neat) or HCl (2M in MeOH).

Protocol: Stir substrate in TFA/DCM (1:1) for 1 hour.
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Note: Faster but less selective; may cleave silyl ethers or racemize sensitive centers.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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